2-(Piperidin-1-yl)propane-1,3-diol hydrochloride
描述
属性
IUPAC Name |
2-piperidin-1-ylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-6-8(7-11)9-4-2-1-3-5-9;/h8,10-11H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKQSUGSKQBQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)propane-1,3-diol hydrochloride typically involves the reaction of piperidine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(Piperidin-1-yl)propane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(Piperidin-1-yl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Piperidin-1-yl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Table 1: Physicochemical Comparison
Tris-HCl (2-Amino-2-(hydroxymethyl)propane-1,3-diol Hydrochloride)
- Structure : Contains a primary amine and three hydroxymethyl groups, making it a zwitterionic buffer.
- Applications : Widely used in biochemical assays (pH 7–9) and protein stabilization .
- Key Differences: The target compound’s piperidine ring introduces steric bulk and basicity (pKa ~11 for piperidine) compared to Tris-HCl’s primary amine (pKa ~8.1).
2-(Pyrrolidin-3-yl)propane-1,3-diol Hydrochloride
Table 2: Cyclic Amine Derivatives Comparison
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol Hydrochloride (Fingolimod Phosphate Derivative)
- Structure : Phosphorylated at the C1 hydroxyl group, enhancing S1P receptor affinity.
- Pharmacology : Active metabolite of fingolimod, with prolonged receptor internalization effects .
- Key Differences :
- Phosphate esterification increases polarity, contrasting with the target compound’s unmodified hydroxyl groups.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges : Piperidine-containing compounds often require multi-step synthesis, whereas Tris-HCl is commercially mass-produced .
生物活性
2-(Piperidin-1-yl)propane-1,3-diol hydrochloride is an organic compound notable for its diverse biological activities, which stem from its unique structural features. This compound comprises a piperidine ring and a propane-1,3-diol moiety, contributing to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicinal chemistry and biochemistry.
- Molecular Formula : C₈H₁₈ClN₂O₃
- Molecular Weight : Approximately 159.23 g/mol
- Solubility : Enhanced solubility in aqueous environments due to the hydrochloride form.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins, particularly kinases. These interactions can modulate enzyme activity, influencing metabolic processes and cellular functions. The compound has shown potential in enhancing enzyme activity at low dosages, indicating its role in metabolic pathways that could be beneficial in treating metabolic disorders.
Enzyme Interactions
Research indicates that this compound interacts with several key enzymes:
- Kinases : Modulation of kinase activity can affect signaling pathways critical for cell growth and metabolism.
- Receptors : Binding to specific receptors may influence physiological responses.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example:
- Antibacterial Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Demonstrated effectiveness against fungal strains such as Candida albicans.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Piperazin-1-yl)propane-1,3-diol | Contains a piperazine ring | Varies; may exhibit different activities |
| 2-(Morpholin-4-yl)propane-1,3-diol | Contains a morpholine ring | Different reactivity patterns |
| 2-(Pyrrolidin-1-yl)propane-1,3-diol | Contains a pyrrolidine ring | Distinct pharmacological properties |
The unique combination of the piperidine structure and hydroxyl groups in this compound contributes to its specific bioactivity compared to these similar compounds.
Study on Enzyme Inhibition
A study focused on the compound's role as an enzyme inhibitor revealed its potential therapeutic applications. The compound was tested against various enzymes involved in metabolic pathways, showing promising results in enhancing their activity at low concentrations. This suggests a dual role in both inhibition and enhancement depending on the target enzyme .
Clinical Implications
Research has indicated that derivatives of this compound could be developed into therapeutic agents for treating metabolic disorders due to their ability to modulate enzyme activities effectively. Further studies are required to evaluate their efficacy and safety in clinical settings .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-(Piperidin-1-yl)propane-1,3-diol hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine can react with propane-1,3-diol derivatives under acidic conditions, followed by hydrochlorination. Key reagents include tosyl chloride for activating hydroxyl groups (to facilitate substitution) and sodium borohydride for selective reductions . Optimization requires adjusting parameters like temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or ethanol), and stoichiometric ratios of reactants. Catalytic agents, such as triethylamine, may enhance reaction efficiency.
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the piperidine ring, propane-diol backbone, and hydrochloride salt formation (e.g., proton shifts near δ 3.5–4.0 ppm for hydroxyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical values) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if applicable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, transition states, and energy barriers (e.g., using Gaussian or ORCA software) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR can identify plausible intermediates and byproducts .
- Molecular Dynamics (MD) Simulations : Study solvation effects and pH-dependent behavior (e.g., protonation states in aqueous environments) .
Q. How can contradictory data on the compound’s biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?
- Methodology :
- Dose-Response Assays : Test across a wide concentration range (nM–mM) to identify non-linear effects .
- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled antagonists) to quantify affinity .
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) to isolate confounding variables like solvent choice or cell line variability .
Q. What strategies are effective for designing derivatives of this compound with enhanced pharmacological properties?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modify functional groups (e.g., replacing hydroxyls with esters or ethers) to improve metabolic stability .
- In Silico Screening : Use virtual libraries to prioritize derivatives with predicted blood-brain barrier permeability or reduced off-target interactions (e.g., SwissADME or AutoDock Vina) .
- Prodrug Approaches : Introduce enzymatically cleavable groups (e.g., acetylated hydroxyls) to enhance bioavailability .
Q. What experimental designs are suitable for assessing the compound’s metabolic pathways and pharmacokinetics?
- Methodology :
- In Vitro Models : Use hepatocyte or microsomal assays (e.g., human liver microsomes) to identify Phase I/II metabolites .
- Stable Isotope Labeling : Track - or -labeled compound in plasma/tissue samples via LC-MS/MS .
- Pharmacokinetic Modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling) to estimate clearance rates and volume of distribution .
Data Contradiction and Stability Analysis
Q. How can researchers address discrepancies in reported stability profiles of this compound under varying pH conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC analysis to quantify degradation products .
- pH-Rate Profiling : Measure degradation kinetics across pH 1–12 to identify instability thresholds .
- Isotopic Tracing : Use -labeled water to elucidate hydrolysis mechanisms .
Q. What advanced techniques are available to resolve crystallographic ambiguities in the hydrochloride salt form?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Refine crystal packing and counterion interactions using synchrotron radiation .
- Solid-State NMR (SSNMR) : Characterize hydrogen bonding networks and chloride ion coordination .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal structure integrity .
Tables for Key Data
| Property | Technique | Typical Observations | Reference |
|---|---|---|---|
| Melting Point | DSC/TGA | 180–185°C (decomposition) | |
| Solubility (25°C) | Shake-Flask Method | >100 mg/mL in water; <1 mg/mL in hexane | |
| LogP (Partition Coefficient) | HPLC Retention Time | -1.2 to -0.8 (hydrophilic due to diol groups) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
